4-(6-Chloropyrimidin-4-yl)-1-methylpiperazin-2-one is a chemical compound that belongs to the class of piperazine derivatives. This compound features a pyrimidine ring substituted at the 6-position with a chlorine atom and is linked to a methylpiperazine moiety. Its structure suggests potential biological activity, particularly in medicinal chemistry, where such compounds are often explored for their therapeutic properties.
The compound is classified under heterocyclic compounds due to its pyrimidine ring structure. It is often synthesized for research purposes in drug discovery, particularly targeting various biological pathways. The presence of the chloropyrimidine and piperazine groups indicates its potential as a pharmacologically active agent, possibly serving as an inhibitor or modulator in biochemical reactions.
The synthesis of 4-(6-Chloropyrimidin-4-yl)-1-methylpiperazin-2-one can be achieved through several methods, primarily involving nucleophilic substitution reactions. One common approach involves the reaction of 4-amino-6-chloropyrimidine with N-methylpiperazine under appropriate conditions to form the desired product.
The molecular formula of 4-(6-Chloropyrimidin-4-yl)-1-methylpiperazin-2-one is CHClNO. Its structure can be described as follows:
The compound's three-dimensional conformation can be analyzed using computational methods or X-ray crystallography, revealing detailed insights into its spatial arrangement and potential interactions with biological targets.
4-(6-Chloropyrimidin-4-yl)-1-methylpiperazin-2-one undergoes various chemical reactions that can be exploited for further functionalization:
The mechanism of action for 4-(6-Chloropyrimidin-4-yl)-1-methylpiperazin-2-one is primarily related to its interaction with biological targets, particularly enzymes or receptors involved in signaling pathways:
The physical properties of 4-(6-Chloropyrimidin-4-yl)-1-methylpiperazin-2-one include:
Chemical properties include:
4-(6-Chloropyrimidin-4-yl)-1-methylpiperazin-2-one has several applications in scientific research:
4-(6-Chloropyrimidin-4-yl)-1-methylpiperazin-2-one (CAS: 945896-90-2) exemplifies a hybrid heterocyclic scaffold with escalating importance in synthetic organic chemistry and drug discovery. Its molecular architecture (C₉H₁₁ClN₄O; MW: 226.66 g/mol) integrates two nitrogen-rich pharmacophores: a chloropyrimidine ring and an N-methylated piperazinone moiety [2] [3]. The chloropyrimidine unit acts as a versatile electrophile, enabling nucleophilic aromatic substitution (SNAr) at the C6 position, while the piperazinone’s lactam group offers hydrogen-bonding capability and conformational restraint [1] [4]. This dual functionality facilitates its use in constructing complex molecules, particularly kinase inhibitors and antimicrobial agents, where precise spatial orientation of pharmacophores is critical [4] [6].
The compound’s synthetic utility is further amplified by its divergent reactivity. The chlorine atom undergoes facile displacement with amines, thiols, and alcohols, allowing rapid diversification. Concurrently, the piperazinone nitrogen can participate in alkylation or acylation, enabling scaffold embedding into macrocyclic or peptidomimetic structures [4]. Recent studies highlight its role in synthesizing fused polyheterocycles, where it serves as a linchpin for intramolecular cyclizations via Pd-catalyzed cross-coupling [6].
Table 1: Key Molecular Descriptors of 4-(6-Chloropyrimidin-4-yl)-1-methylpiperazin-2-one
Property | Value | Source |
---|---|---|
CAS Registry Number | 945896-90-2 | [2] |
Molecular Formula | C₉H₁₁ClN₄O | [2] [3] |
Molecular Weight | 226.66 g/mol | [2] |
SMILES | O=C1N(C)CCN(C2=NC=NC(Cl)=C2)C1 | [2] |
InChIKey | BJDMFQAQPNEDDT-UHFFFAOYSA-N | [3] |
Hydrogen Bond Acceptors | 5 | [3] |
Predicted CCS (Ų) [M+H]⁺ | 149.2 | [3] |
This compound’s prominence in medicinal chemistry stems from its dual targeting of disease-relevant biological pathways. As a kinase inhibitor precursor, the chloropyrimidine core mimics ATP’s purine motif, competitively binding to kinase hinge regions. The piperazinone linker augments solubility and provides a vector for attaching hydrophobic substituents that occupy allosteric pockets [4] . For example, analogs bearing benzylpiperazine groups (e.g., 4-(4-benzylpiperazin-1-yl)-6-chloropyrimidin-2-amine) exhibit submicromolar inhibition of Plasmodium falciparum kinases, validating the scaffold’s antimalarial potential [4] .
In anti-infective research, derivatives demonstrate potent activity against Mycobacterium tuberculosis (MTub). The scaffold’s sulfur-containing analogs (e.g., 2-[(2-amino-6-methylpyrimidin-4-yl)sulfanyl]-N-arylacetamides) achieve MIC values 3-fold lower than ethambutol by targeting cyclopropane mycolic acid synthase 1 (CMAS1), a critical enzyme for mycobacterial cell wall synthesis [6]. Docking simulations reveal that the chloropyrimidine anchors the molecule near CMAS1’s hydrophobic cleft, while the piperazinone’s carbonyl forms hydrogen bonds with catalytic residues [6].
Physicochemical profiling underscores its drug-likeness: moderate lipophilicity (predicted XLogP3: ~2.6), compliance with Lipinski’s Rule of Five, and balanced polarity from the lactam group [3] . However, challenges persist in optimizing bioavailability, as high sp³ character (fractional C sp³: 0.22) may limit membrane permeability .
Table 2: Biological Targets and Activities of Scaffold Derivatives
Derivative Structure | Biological Target | Activity | Reference |
---|---|---|---|
Phenylurea-2,4-diaminopyrimidines | Plasmodium falciparum kinases | IC₅₀: 0.09 μM (Pf 3D7) | |
Pyrimidine thioglycolic arylamides | CMAS1 (MTub) | MIC: 0.4 μg/mL | [6] |
Benzylpiperazinyl pyrimidinamines | Human kinase panel | Selective inhibition | [4] |
Despite its utility, significant knowledge gaps impede the scaffold’s rational optimization. Synthetic Accessibility: Current routes rely on multi-step sequences with unoptimized yields. For instance, preparation of the precursor 2-amino-6-methylpyrimidin-4(3H)-thione requires formylation, chlorination, and thiourea condensation, suffering from poor scalability and low conversions in thiation steps [6]. Direct methods using Lawesson’s reagent fail due to solubility limitations (<0.1 μmol/L in 1,4-dioxane), necessitating alternative cyclization strategies [6].
Physicochemical Limitations: High lipophilicity (clogP >3) in advanced derivatives compromises aqueous solubility (<10 μg/mL) and permeability (PAMPA <5 × 10⁻⁶ cm/s) . QSAR analyses of anti-malarial pyrimidines confirm that excessive hydrophobicity correlates with cytotoxicity, narrowing the therapeutic index .
Target Ambiguity: Although kinase inhibition is postulated, rigorous target validation is lacking. Proteome-wide profiling of off-target interactions remains unreported, risking unanticipated pharmacological effects. Computational predictions suggest binding to UDP-galactopyranose mutase (UGM) and undecaprenyl pyrophosphate synthase (UPPS), but experimental confirmation is absent [6]. Additionally, metabolic stability data are sparse; human microsomal clearance rates for key analogs are unpublished, hindering PK/PD modeling .
Structural Diversity: Exploration of the piperazinone’s N-methyl group is limited. Bioisosteric replacements (e.g., cyclopropyl, fluoroethyl) could modulate metabolic stability without sacrificing potency, as demonstrated in related kinase inhibitors [4] .
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7